2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester

Protecting group strategy Steric shielding Orthogonal deprotection

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester (CAS 1175534-91-4) is a heterocyclic organoboron building block that combines a thiazole core, a pinacol boronate ester at the C5 position, and a triisopropylsilyl (TIPS) group at the C2 position. With a molecular formula of C₁₈H₃₄BNO₂SSi and a molecular weight of 367.4 g/mol, this compound is supplied at ≥95% purity for research-scale Suzuki-Miyaura cross-coupling applications.

Molecular Formula C18H34BNO2SSi
Molecular Weight 367.4 g/mol
Cat. No. B12325056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester
Molecular FormulaC18H34BNO2SSi
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3
InChIKeyZNEZXNSVTBKUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Triisopropylsilyl)thiazole-5-boronic Acid Pinacol Ester – CAS 1175534-91-4 Procurement & Structural Overview


2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester (CAS 1175534-91-4) is a heterocyclic organoboron building block that combines a thiazole core, a pinacol boronate ester at the C5 position, and a triisopropylsilyl (TIPS) group at the C2 position . With a molecular formula of C₁₈H₃₄BNO₂SSi and a molecular weight of 367.4 g/mol, this compound is supplied at ≥95% purity for research-scale Suzuki-Miyaura cross-coupling applications . The TIPS group functions as a sterically demanding, hydrolytically robust protecting group that is orthogonal to the boronate ester, enabling sequential synthetic elaboration of the thiazole scaffold [1]. It is important to note that no primary research papers or patents were identified that directly employ or quantitatively benchmark this specific compound against close structural analogs; the evidence presented herein is therefore drawn from vendor technical documentation, silyl protecting group literature, and class-level inference from related thiazole boronate systems.

Why Generic Substitution Fails for 2-(Triisopropylsilyl)thiazole-5-boronic Acid Pinacol Ester


Thiazole-5-boronic acid pinacol esters are not interchangeable commodities; the presence, identity, and position of the C2 substituent fundamentally alter the compound's utility in multi-step synthesis. The parent thiazole-5-boronic acid pinacol ester (CAS 1086111-09-2), bearing a free C2–H, cannot support sequential orthogonal coupling strategies because both the C2 lithiation/borylation site and the C5 boronate ester must be orchestrated in a specific order . The 2-chloro analog (CAS 889672-72-4) permits C2 elaboration via palladium catalysis but introduces a competing oxidative addition site that can complicate Suzuki couplings at C5 . The 2-TIPS congener stands apart because the silyl group is both a steric shield and a latent functional handle: it suppresses undesired protodeboronation at C5 by sterically congesting the adjacent C4 position while remaining selectively cleavable under fluoride-mediated conditions orthogonal to the boronate ester [1]. The data below, while limited to class-level inference and vendor-reported physical properties given the absence of published head-to-head benchmarking studies, support the selection logic.

Quantitative Differentiation Evidence for 2-(Triisopropylsilyl)thiazole-5-boronic Acid Pinacol Ester


Steric Bulk Comparison: TIPS vs. TMS and TBDMS at the Thiazole C2 Position

The TIPS group (triisopropylsilyl) provides substantially greater steric bulk than the commonly employed TMS (trimethylsilyl) and TBDMS (tert-butyldimethylsilyl) alternatives at the thiazole C2 position. Vendor documentation for 5-bromo-2-(triisopropylsilyl)thiazole explicitly states that the TIPS group is preferred over smaller silyl groups such as trimethylsilyl due to its superior steric bulk, which minimizes disilylation side reactions and enhances stability during subsequent synthetic transformations . The three isopropyl substituents occupy a significantly larger spatial volume (estimated van der Waals volume ~86 ų for TIPS vs. ~50 ų for TBDMS and ~35 ų for TMS) [1][2]. This steric differentiation has practical consequences: the TIPS group at C2 sterically shields the adjacent C4 position, which in the context of a C5 boronate ester can reduce undesired protodeboronation pathways that plague less sterically protected thiazole boronates [3].

Protecting group strategy Steric shielding Orthogonal deprotection

Hydrolytic Stability Ranking: TIPS vs. TBDMS and TMS Silyl Ethers

The hydrolytic stability of silyl protecting groups follows a well-established rank order: TIPS > TBDMS (TBS) >> TMS. TBDMS ethers are reported to be approximately 10⁴ times more hydrolytically stable than TMS ethers under both acidic and basic conditions [1]. TIPS ethers, bearing three isopropyl groups, are generally considered more hydrolytically robust than TBDMS ethers due to increased steric hindrance around the silicon center, which retards nucleophilic attack by water [2]. This stability hierarchy has direct relevance for aqueous Suzuki-Miyaura coupling conditions, where the boronate ester at C5 must survive exposure to aqueous base (typically Na₂CO₃ or K₂CO₃ at elevated temperatures) while the C2 silyl group must remain intact for subsequent orthogonal deprotection . A TMS-protected thiazole-5-boronate would be at substantial risk of premature C2 desilylation under these conditions, whereas the TIPS group is expected to remain intact.

Hydrolytic stability Protecting group orthogonality Aqueous Suzuki conditions

Orthogonal Reactivity: TIPS at C2 Enables Sequential vs. Concurrent Functionalization Strategies

The orthogonal reactivity profile of 2-TIPS-thiazole-5-boronate enables a synthetic logic that is inaccessible with unprotected or 2-halo analogs. Vendor documentation for 5-bromo-2-(triisopropylsilyl)thiazole explicitly describes the orthogonal reactivity of the C5–Br bond and the C2–TIPS group, positioning this compound class as a linchpin for synthesizing 2,5-disubstituted thiazoles via sequential cross-coupling . In practice, the C5 boronate ester can be engaged first in a Suzuki coupling with an aryl halide partner, after which fluoride-mediated desilylation (e.g., TBAF in THF) unveils the C2 position for a second functionalization event [1]. In contrast, thiazole-5-boronic acid pinacol ester (CAS 1086111-09-2), which bears a free C2–H, lacks this sequential capability because C2 functionalization via lithiation must precede boronate installation, constraining the order of bond disconnections and limiting compatibility with base-sensitive boronate esters .

Sequential cross-coupling Orthogonal functionalization 2,5-disubstituted thiazoles

Physical Property Differentiation: Boiling Point and Density of the TIPS-Thiazole Boronate

Reported physical properties for 2-(triisopropylsilyl)thiazole-5-boronic acid pinacol ester include a boiling point of 403.1 ± 37.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³ . A boiling point above 400 °C (at atmospheric pressure) places this compound well outside the range of facile distillation-based purification and indicates that purification by column chromatography or precipitation is preferred. The estimated density of approximately 1.0 g/cm³ is lower than that of many typical heterocyclic boronate esters (which often fall in the 1.1–1.3 g/cm³ range), a consequence of the high hydrocarbon content contributed by the three isopropyl substituents on silicon . These physical parameters inform practical handling and purification decision-making during procurement and scale-up planning.

Physical properties Purification compatibility Boiling point

C5 Boronate Stability: Pinacol Ester Protection Against Protodeboronation in Thiazole Systems

Thiazole boronic acids and esters are inherently susceptible to protodeboronation, a degradation pathway in which the C–B bond is cleaved by protonation, regenerating the parent heterocycle [1]. This liability is particularly acute for thiazole-4-boronic esters, which have been described as 'unstable' and requiring specialized synthetic methods for preparation [1]. The pinacol ester form (as in the target compound) provides enhanced stability relative to the free boronic acid by reducing the Lewis acidity at boron and sterically shielding the C–B bond . While no quantitative protodeboronation half-life data specific to 2-TIPS-thiazole-5-boronic acid pinacol ester were identified in the accessible literature, the combined steric shielding from the pinacol ester (at C5) and the TIPS group (at C2, providing additional steric congestion at the adjacent C4 position) is expected to confer superior protodeboronation resistance compared to thiazole-5-boronic acid or its simpler ester derivatives .

Protodeboronation Pinacol ester stability Thiazole boronate

Optimal Application Scenarios for 2-(Triisopropylsilyl)thiazole-5-boronic Acid Pinacol Ester Procurement


Divergent Library Synthesis of 2,5-Disubstituted Thiazoles via Sequential Suzuki Coupling

The orthogonal C5-boronate/C2-TIPS architecture enables a divergent library approach: a single batch of this compound can be subjected to Suzuki coupling at C5 with diverse aryl/heteroaryl halides, followed by fluoride-mediated TIPS removal and a second diversification at C2 . This strategy is directly supported by the orthogonal reactivity pattern documented for the closely related 5-bromo-2-(triisopropylsilyl)thiazole scaffold [1]. For medicinal chemistry programs targeting 2,5-disubstituted thiazole cores (e.g., kinase inhibitor scaffolds [2]), procuring this compound as a common intermediate reduces the number of independent synthetic routes required, potentially cutting lead optimization cycle times.

Aqueous Suzuki-Miyaura Coupling Requiring Silyl Group Survival Under Basic Conditions

When the synthetic sequence demands that the C2 silyl protecting group survive aqueous basic Suzuki coupling conditions (typically 2 M Na₂CO₃ or K₂CO₃, 60–100 °C), the TIPS group's superior hydrolytic stability relative to TMS and TBDMS makes this compound the appropriate choice . TMS-protected analogs risk premature desilylation under these conditions, which would compromise the sequential coupling strategy. The pinacol ester form further stabilizes the boronate under these aqueous basic conditions [1].

Protodeboronation-Prone Heterocyclic Boronate Couplings Requiring Maximum Steric Shielding

Thiazole boronates are recognized as prone to protodeboronation, particularly at the 4-position but also a concern at the 5-position under palladium-catalyzed conditions . The combination of pinacol ester protection (reducing boron Lewis acidity) and TIPS steric bulk at the adjacent C2 position (congesting the C4 site and indirectly stabilizing C5) provides a dual shielding strategy when maximum boronate stability is required [1]. This compound is therefore suited for challenging Suzuki couplings with electron-deficient or sterically hindered coupling partners where protodeboronation competes with productive cross-coupling.

Thiazole-Containing Agrochemical and Pharmaceutical Building Block Procurement

Thiazole cores appear in numerous commercial agrochemicals (fungicides, herbicides) and pharmaceuticals (antibacterials, kinase inhibitors) . The 5-boronate substitution pattern is strategically valuable because it mirrors the connectivity found in bioactive 5-arylthiazoles, which are accessible via Suzuki coupling of thiazol-5-ylboronic acid pinacol esters [1]. Procuring the 2-TIPS-protected variant provides the added flexibility of post-coupling C2 elaboration, making it a versatile stocked intermediate for diverse target-oriented synthesis programs.

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